molecular formula C13H21NO B1385561 N-(2-Butoxyphenyl)-N-propylamine CAS No. 1040689-88-0

N-(2-Butoxyphenyl)-N-propylamine

Cat. No.: B1385561
CAS No.: 1040689-88-0
M. Wt: 207.31 g/mol
InChI Key: LMNXXNLQUQKACN-UHFFFAOYSA-N
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Description

Structural Context within the Chemical Space of Aryl-Alkyl Amines

N-(2-Butoxyphenyl)-N-propylamine belongs to the vast class of organic compounds known as aryl-alkyl amines. Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. wikipedia.orglibretexts.org They are categorized as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic groups attached to the nitrogen atom. wikipedia.orglibretexts.orglumenlearning.com this compound is a secondary amine, as its nitrogen atom is bonded to two carbon-containing groups: a 2-butoxyphenyl group and a propyl group. libretexts.orglumenlearning.com

The classification of amines can be further refined based on the nature of these organic groups. wikipedia.org When the nitrogen atom is bonded to at least one aromatic ring (an aryl group) and at least one alkyl group, the compound is classified as an aryl-alkyl amine. embibe.com In this compound, the 2-butoxyphenyl group is the aryl component, and the propyl group is the alkyl component, firmly placing it within this chemical space. The structure of amines is similar to that of ammonia, with the nitrogen atom being sp3 hybridized and having a tetrahedral geometry. embibe.com

Table 1: Classification of this compound

Structural Feature Classification Description
Number of Organic Substituents on Nitrogen Secondary (2°) Amine The nitrogen atom is bonded to two organic groups (a 2-butoxyphenyl group and a propyl group). wikipedia.orglibretexts.orglumenlearning.com
Nature of Organic Substituents Aryl-Alkyl Amine The nitrogen atom is bonded to both an aryl group (2-butoxyphenyl) and an alkyl group (propyl). embibe.com
Hybridization of Nitrogen sp3 The nitrogen atom has a tetrahedral geometry, similar to ammonia. embibe.com

Historical Perspectives and Initial Investigations of Related Scaffolds

The study of aryl-alkyl amines has a rich history rooted in the development of synthetic chemistry and the quest for new bioactive molecules. Early investigations into this class of compounds were often driven by the dyestuff industry, which led to the discovery of the carcinogenic potential of some aromatic amines. nih.gov This spurred further research into their metabolism and biological effects. nih.gov

The synthesis of aryl-alkyl amines has been a subject of extensive research, with various methods developed for their preparation. These include the N-alkylation of aromatic amines with alcohols, a process that has seen significant advancements through the use of catalysts like ruthenium complexes. nih.govorganic-chemistry.org Other methods involve the reaction of primary amines with alkyl halides, which can be controlled to achieve selective mono-alkylation. researchgate.net The development of efficient synthetic routes has been crucial for accessing a wide range of aryl-alkyl amines for further study. nih.govresearchgate.netorganic-chemistry.org

Significance of the Butoxyphenyl and N-Propyl Moieties for Bioactive Properties

The butoxyphenyl group , a substituted aromatic ring, can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com The presence of an ether linkage (the "oxy" part) and the butyl chain can modulate the compound's ability to cross biological membranes. Aromatic rings are also known to participate in various interactions with biological targets, such as stacking interactions with aromatic amino acid residues in proteins.

The N-propyl group is a simple alkyl chain that can also impact a molecule's properties. The addition of a propyl group can increase lipophilicity and may influence how the molecule binds to its target. encyclopedia.com In some classes of compounds, such as certain dopamine (B1211576) agonists, the presence of an N-n-propyl group has been shown to enhance biological activity. wikipedia.org The length and branching of alkyl substituents on the nitrogen atom can be critical for receptor affinity and selectivity.

The interplay between the electronic properties of the aryl group and the steric and lipophilic contributions of the alkyl group is a key aspect of the structure-activity relationship (SAR) of aryl-alkyl amines. wikipedia.org The basicity of the amine, a crucial factor for its interaction with biological targets, is influenced by both the electron-donating or -withdrawing nature of the aryl substituents and the steric hindrance around the nitrogen atom. wikipedia.org

Table 2: Potential Contributions of Moieties to Bioactivity

Moiety Potential Contribution Relevant Concepts
2-Butoxyphenyl Modulates lipophilicity, influences ADME properties, participates in target binding through aromatic interactions. numberanalytics.com Lipophilicity (log P), Pharmacokinetics, Aromatic Interactions
N-Propyl Increases lipophilicity, can influence binding affinity and selectivity. encyclopedia.comwikipedia.org Structure-Activity Relationship (SAR), Receptor Binding
Amine (secondary) Acts as a hydrogen bond acceptor/donor, influences basicity and potential for ionic interactions. wikipedia.org Basicity (pKa), Hydrogen Bonding, Ionic Interactions

Properties

IUPAC Name

2-butoxy-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-5-11-15-13-9-7-6-8-12(13)14-10-4-2/h6-9,14H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNXXNLQUQKACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Studies of N 2 Butoxyphenyl N Propylamine Scaffolds

Positional and Electronic Effects of Butoxyphenyl Substituents on Biological Modulations

The substitution pattern on the butoxyphenyl ring plays a critical role in modulating the biological activity of N-(2-Butoxyphenyl)-N-propylamine derivatives. The position of the butoxy group and the electronic nature of other substituents on the phenyl ring significantly influence the molecule's interaction with its biological target.

Research indicates that the placement of the alkoxy group (in this case, butoxy) at the ortho position of the phenyl ring is often crucial for high affinity at certain receptors. This is exemplified in studies of related arylpiperazine derivatives, where a methoxy (B1213986) group at the ortho position of the terminal aryl ring was found to be a key determinant for high 5-HT7 receptor affinity. nih.gov While direct comparisons of ortho, meta, and para-butoxyphenyl isomers of N-propylamine are not extensively detailed in the provided results, the general principle of positional isomerism having a profound effect on biological activity is well-established. nih.gov

Furthermore, the introduction of additional substituents on the phenyl ring can fine-tune the electronic properties and, consequently, the biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the molecule. nih.gov This, in turn, affects the molecule's ability to form key interactions, such as hydrogen bonds or electrostatic interactions, with the target protein. For instance, the introduction of a fluorine atom, a strongly electronegative element, can significantly alter a molecule's physicochemical properties, including its basicity and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov The strategic placement of such substituents can lead to enhanced potency and selectivity.

The following table summarizes the influence of butoxyphenyl substitutions on biological activity based on established medicinal chemistry principles:

Table 1: Influence of Butoxyphenyl Substitutions on Biological Activity

Substitution Effect on Physicochemical Properties Potential Impact on Biological Activity
Positional Isomerism (ortho, meta, para) Alters the spatial arrangement of the butoxy group, affecting steric interactions and the molecule's overall conformation.Can significantly impact binding affinity and selectivity for the target receptor. The ortho position is often favored for certain receptor interactions.
Electron-Donating Groups (e.g., -OH, -OCH3) Increase electron density on the aromatic ring.May enhance hydrogen bonding capabilities and modulate pKa, potentially increasing binding affinity.
Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3) Decrease electron density on the aromatic ring.Can alter the molecule's metabolic stability, lipophilicity, and electrostatic interactions with the target, potentially improving potency and pharmacokinetic properties. researchgate.neteurochlor.org

Conformational Impact of the N-Propyl Chain and Alkyl Modifications on Ligand-Target Interactions

The N-propyl chain in the this compound scaffold is not merely a passive linker; its length, flexibility, and substitution pattern have a profound impact on how the ligand binds to its target. This alkyl chain plays a crucial role in orienting the key pharmacophoric elements—the butoxyphenyl ring and the basic nitrogen atom—within the receptor's binding pocket.

The length of the alkyl chain is a critical determinant of biological activity. Studies on related classes of compounds have shown that an optimal chain length is often required for maximal affinity. For instance, in a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a chain of five methylene (B1212753) units was found to be optimal for 5-HT7 receptor affinity. nih.gov This suggests that the distance between the aromatic moiety and the basic nitrogen is finely tuned for effective interaction with the receptor. Deviations from this optimal length, either by shortening or lengthening the chain, can lead to a significant loss of potency.

Modifications to the N-propyl chain, such as the introduction of alkyl groups, can also have a significant impact on ligand-target interactions. These modifications can:

Introduce Steric Constraints: The addition of alkyl groups can restrict the conformational flexibility of the N-propyl chain. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding.

Create New Interaction Points: Alkyl substituents can engage in van der Waals interactions with hydrophobic pockets within the binding site, potentially increasing binding affinity.

The conformational flexibility of the N-propyl chain allows it to adopt various spatial arrangements, and the preferred conformation for binding is target-dependent. Understanding the conformational impact of this chain is crucial for designing ligands with improved affinity and selectivity.

Table 2: Impact of N-Propyl Chain Modifications on Ligand-Target Interactions

Modification Conformational Effect Potential Impact on Biological Activity
Chain Length Variation Alters the distance between the butoxyphenyl ring and the basic nitrogen.Optimal length is crucial for high affinity; deviations can lead to a significant decrease in potency. nih.gov
Introduction of Alkyl Substituents Restricts conformational flexibility and increases lipophilicity.Can lock the molecule in a bioactive conformation, potentially increasing affinity and selectivity. May also improve membrane permeability.
Introduction of Rigidity Incorporating the chain into a ring system reduces flexibility.Can pre-organize the pharmacophoric elements for optimal binding, leading to increased potency.

Elucidation of Key Pharmacophoric Features within this compound Derivatives

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features have been identified as crucial for biological activity.

The essential components of the pharmacophore for this class of compounds generally include:

Aromatic Ring: The butoxyphenyl ring serves as a key hydrophobic feature that engages in van der Waals and/or pi-pi stacking interactions with aromatic amino acid residues in the binding pocket of the target receptor. The ortho-butoxy group is often a critical element for high affinity.

Basic Nitrogen Atom: The nitrogen atom of the propylamine (B44156) chain is typically protonated at physiological pH, forming a cationic center. This positively charged group forms a crucial ionic bond or hydrogen bond with an acidic amino acid residue (e.g., aspartate, glutamate) in the receptor's binding site.

Hydrophobic Alkyl Chain: The N-propyl chain acts as a spacer, ensuring the correct distance and orientation between the aromatic ring and the basic nitrogen. Its hydrophobic nature can also contribute to binding through interactions with nonpolar regions of the binding pocket.

The spatial arrangement of these three key features is critical for high-affinity binding. The this compound scaffold provides a flexible template that allows for the optimal positioning of these pharmacophoric elements.

Table 3: Key Pharmacophoric Features of this compound Derivatives

Pharmacophoric Feature Chemical Moiety Role in Ligand-Target Interaction
Aromatic Feature Butoxyphenyl RingEngages in hydrophobic and aromatic interactions with the receptor. The ortho-butoxy group is often critical for high affinity.
Cationic Center Protonated Propylamine NitrogenForms a key ionic or hydrogen bond with an acidic residue in the binding site.
Hydrophobic Spacer N-Propyl ChainPositions the aromatic and cationic features at an optimal distance and orientation for binding. Contributes to hydrophobic interactions.

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of novel this compound derivatives with enhanced selectivity and potency relies on a deep understanding of the SAR and pharmacophoric requirements of the target receptor. nih.govresearchgate.netchemrxiv.org By systematically modifying the scaffold, medicinal chemists can fine-tune the properties of these compounds to achieve the desired biological profile.

Key strategies for the rational design of more potent and selective analogs include:

Structure-Based Drug Design: When the three-dimensional structure of the target receptor is known, computational methods such as molecular docking can be used to predict how different analogs will bind. This allows for the design of molecules that make optimal interactions with the binding site, leading to increased potency and selectivity.

Pharmacophore-Based Drug Design: In the absence of a receptor structure, a pharmacophore model can be developed based on a set of known active and inactive compounds. This model can then be used to design new molecules that incorporate the key pharmacophoric features in the correct spatial arrangement.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, but which may lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can block metabolic pathways and improve metabolic stability. researchgate.netnih.gov

Conformational Restriction: By introducing rigid elements into the N-propyl chain, such as incorporating it into a ring system, the conformational flexibility of the molecule can be reduced. This can pre-organize the pharmacophoric elements into a bioactive conformation, leading to an increase in potency.

Through the application of these rational design principles, it is possible to develop novel this compound derivatives with tailored biological activities, paving the way for new therapeutic agents with improved efficacy and safety profiles.

Pharmacological Target Profiling and Mechanistic Investigations of N 2 Butoxyphenyl N Propylamine and Its Analogues

Modulation of Neurotransmitter Receptors

A comprehensive understanding of a psychoactive compound's mechanism of action necessitates a thorough profiling of its interactions with various neurotransmitter receptors. However, for N-(2-Butoxyphenyl)-N-propylamine, such data is currently unavailable.

Serotonin (B10506) Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET) Interactions

The serotonin and norepinephrine transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters and are primary targets for many antidepressant and anxiolytic medications. Research in this area would typically involve radioligand binding assays to determine the affinity of this compound for SERT and NET, followed by functional assays to ascertain whether it acts as an inhibitor or a substrate.

Histamine (B1213489) Receptor Subtype Modulations (e.g., H1, H3)

Histamine receptors, particularly the H1 and H3 subtypes, are involved in regulating sleep-wake cycles, appetite, and cognitive functions. Determining the binding profile and functional activity of this compound at these receptors would be essential to understanding its potential sedative or stimulant properties.

Dopamine (B1211576) Receptor Subtype Binding and Functional Activity (e.g., D1, D2)

The dopamine D1 and D2 receptors are fundamental to motor control, motivation, and reward. Characterizing the interaction of this compound with these receptors would reveal its potential to modulate dopaminergic signaling, a key factor in many neurological and psychiatric conditions.

Orexin Receptor Agonism/Antagonism (e.g., OX1, OX2)

Orexin receptors are central to the regulation of arousal, wakefulness, and appetite. Investigating whether this compound acts as an agonist or antagonist at OX1 and OX2 receptors would provide insight into its potential effects on sleep and alertness.

Orphan G Protein-Coupled Receptor (GPCR) Engagement (e.g., GPR88)

GPR88 is an orphan receptor highly expressed in the striatum, a brain region critical for motor control and reward. Its modulation can influence dopaminergic function. Exploring the engagement of this compound with this and other orphan GPCRs could uncover novel therapeutic targets and mechanisms.

Ion Channel Regulation

Beyond receptor interactions, many centrally acting compounds modulate the activity of various ion channels, which are fundamental to neuronal excitability. Research into the effects of this compound on key ion channels, such as those permeable to sodium, potassium, and calcium, is necessary to complete its pharmacological profile.

Voltage-Gated Sodium Channel Modulation

A thorough search of scientific databases and published literature yielded no specific studies investigating the modulatory effects of this compound on voltage-gated sodium channels. Consequently, there is no available data on its potential to inhibit or activate these channels, or its effects on channel kinetics and voltage-dependence.

Voltage-Gated Calcium Channel Modulation

There is currently no published research detailing the interaction between this compound and voltage-gated calcium channels. Investigations into its potential modulatory activity, including inhibition or potentiation of various calcium channel subtypes (e.g., L-type, N-type, T-type), have not been reported in the scientific literature.

Potassium Channel Interactions (e.g., Slack Potassium Channels)

An extensive literature review found no specific data on the interaction of this compound with potassium channels, including the sodium-activated potassium channels known as Slack (KCNT1). Therefore, its potential role as an inhibitor, activator, or modulator of these channels remains uncharacterized.

Enzymatic Inhibition and Activation Studies

This section reviews the known interactions of this compound with various enzyme systems.

Viral Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

No peer-reviewed studies or clinical data were found that evaluate this compound as a potential inhibitor of any viral proteases, including the SARS-CoV-2 main protease (Mpro or 3CLpro). Its inhibitory activity, binding affinity, and mechanism of action against this viral enzyme target have not been documented.

Amino Acid Decarboxylase and Transporter Enzyme Interactions

A comprehensive search of the scientific literature did not yield any information regarding the interaction of this compound with amino acid decarboxylases or transporter enzymes. Its profile as a potential inhibitor or substrate for these enzymes is not documented.

Protein-Protein and Protein-Ligand Interaction Analysis

There are no available studies that have conducted protein-protein or protein-ligand interaction analyses for this compound. Molecular docking simulations, biophysical binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry), or structural biology studies (e.g., X-ray crystallography, NMR) to elucidate its binding mode to specific protein targets have not been reported in the literature.

Binding Affinity to Specific Protein Domains (e.g., SH2 domains like Grb2)

There is no available data on the binding affinity of this compound or its analogues to SH2 domains, including the Grb2 protein.

Modulation of Ras-related Protein Interactions (e.g., K-Ras-PDEδ)

There is no available data on the modulatory effects of this compound or its analogues on Ras-related protein interactions, such as the K-Ras-PDEδ complex.

Preclinical Biological Activities and Potential Research Applications of N 2 Butoxyphenyl N Propylamine Derivatives

Evaluation of Antimicrobial Efficacy (e.g., Anti-Plasmodium falciparum Activity)

There is a lack of specific research on the anti-Plasmodium falciparum activity of N-(2-Butoxyphenyl)-N-propylamine. However, broader families of compounds containing the N-phenyl moiety have been investigated for their antimalarial properties.

A series of N-arylcinnamanilides were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive 3D7 strain of P. falciparum. Several of these compounds demonstrated notable efficacy, with (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide emerging as the most potent, exhibiting an IC50 value of 0.58 µM. mdpi.com The study highlighted that the substitution pattern on the N-aryl ring is crucial for the anti-plasmodial effect, with di-halogenated derivatives showing significant activity. mdpi.com

Similarly, N2,N4-disubstituted quinazoline-2,4-diamines have been identified as having antiparasitic properties. nih.gov In a study evaluating new derivatives against P. falciparum, certain compounds showed potent inhibitory activity. nih.gov These findings suggest that the aniline (B41778) scaffold, a key feature of this compound, is present in various classes of compounds with demonstrated antimalarial potential.

Table 1: Anti-Plasmodium falciparum Activity of Selected N-Aryl Compounds

CompoundTarget/StrainActivity (IC₅₀)Source
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamideP. falciparum 3D70.58 µM mdpi.com
(2E)-N-[2,6-dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideP. falciparum 3D72.0 - 4.3 µM mdpi.com
(2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideP. falciparum 3D72.0 - 4.3 µM mdpi.com
(2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamideP. falciparum 3D72.0 - 4.3 µM mdpi.com
(2E)-3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamideP. falciparum 3D72.0 - 4.3 µM mdpi.com

Assessment of Antiviral Potential (e.g., Arenavirus, SARS-CoV-2)

Direct evidence for the antiviral activity of this compound against arenaviruses or SARS-CoV-2 is not available in the current scientific literature. However, the structural modification of amines, including N-alkylation, represents a strategy in the development of antiviral agents. nih.gov

For instance, research into novel 2-benzoxyl-phenylpyridine derivatives has shown their potential as antiviral agents against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds were found to inhibit virus-induced cytopathic effects and reduce viral progeny yields. nih.gov While structurally distinct from this compound, this research highlights the broad potential of amine-containing compounds in antiviral drug discovery.

Furthermore, quinoxaline (B1680401) derivatives, which can be synthesized from o-phenylenediamines (structurally related to anilines), have been reviewed as potential antiviral agents, including against SARS-CoV-2. nih.gov A number of these compounds have demonstrated inhibitory activity against various viruses.

A study on the N-alkylation of amines to create derivatives inspired by chloroquine (B1663885) was conducted to explore potential antiviral properties against SARS-CoV-2. nih.govresearchgate.net Although the synthesized compounds did not show significant inhibition of SARS-CoV-2 in vitro, the approach of modifying amine structures remains a valid strategy in the search for new antiviral therapeutics. nih.govresearchgate.net

Utility as Chemical Probes and Ligand Conjugates in Biosensing

While this compound itself has not been specifically reported as a chemical probe, certain aniline derivatives have shown promise as fluorescent probes. acs.orgacs.orgresearchgate.net These molecules can exhibit changes in their fluorescence properties in response to their environment, making them useful for studying biological systems. acs.orgacs.orgresearchgate.net

For example, some aniline derivatives display significant changes in their fluorescence lifetime and quantum yield in aqueous versus non-aqueous environments. acs.org This sensitivity to the microenvironment has led to their investigation as potential fluorescent probes for biomolecules like human serum albumin. acs.orgacs.orgresearchgate.net The fluorescence of aniline derivatives can also be influenced by pH, with neutral forms often being the most fluorescent. nih.govportlandpress.com

The general principle of using amine-containing ligands for conjugation in biosensing is well-established. Amine coupling kits are commercially available for the covalent immobilization of biomolecules onto sensor surfaces. dynamic-biosensors.com This suggests that a compound like this compound, with its secondary amine group, could potentially be functionalized and used as a ligand for conjugation in various biosensing applications, although specific examples are currently lacking.

Computational Chemistry and in Silico Approaches in N 2 Butoxyphenyl N Propylamine Research

Molecular Docking and Ligand-Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A key application of molecular docking is to forecast the binding mode and affinity of a small molecule ligand, such as N-(2-Butoxyphenyl)-N-propylamine, to the binding site of a target protein. This method is instrumental in structure-based drug design, where the three-dimensional structure of the biological target is known.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. Successful docking can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

Despite the power of molecular docking in characterizing ligand-binding sites, there are currently no publicly available research studies that have performed molecular docking of this compound with any specific biological target. Consequently, its binding characteristics and potential protein targets remain computationally uncharacterized.

Pharmacophore Modeling and Virtual Screening for De Novo Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design approach, particularly useful when the three-dimensional structure of the target receptor is unknown. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov

Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new ligands from vast virtual libraries, which can then be synthesized and tested experimentally. chemrxiv.orgnih.gov

There is no evidence in the scientific literature of pharmacophore models being developed based on this compound or its use in any virtual screening campaigns for de novo ligand discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR models can identify the physicochemical properties and structural features that are critical for activity.

These models are often expressed as equations that can predict the activity of new, untested compounds. The descriptors used in QSAR models can range from simple properties like molecular weight and logP to more complex quantum chemical parameters. The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness. nih.gov

A comprehensive search of relevant databases indicates that no QSAR models have been developed or published for this compound. Such studies would be valuable for predicting its potential biological activities and guiding the synthesis of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. biointerfaceresearch.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility of a ligand like this compound and the dynamic behavior of its complex with a biological target. biointerfaceresearch.comchemrxiv.org

These simulations can be used to assess the stability of a ligand's binding pose, calculate binding free energies, and explore the kinetics of ligand binding and unbinding. This information is crucial for understanding the mechanism of action at a molecular level and for optimizing lead compounds.

Currently, there are no published molecular dynamics simulation studies involving this compound. Such research would be beneficial for understanding its conformational preferences in different environments and for analyzing the stability of its potential interactions with biological macromolecules.

Advanced Analytical and Spectroscopic Characterization of N 2 Butoxyphenyl N Propylamine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. longdom.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula from the exact mass measurement. longdom.org For N-(2-Butoxyphenyl)-N-propylamine (C₁₃H₂₁NO), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.

When subjected to ionization, typically electrospray ionization (ESI) for polar molecules like amines, the compound will be observed as the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion can be compared to the calculated theoretical mass to confirm the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecule to induce fragmentation. nih.gov The resulting fragment ions provide valuable structural information that corroborates the proposed structure. For instance, characteristic losses of the propyl group or the butoxy group would be expected.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z) Fragmentation Pathway
[M+H]⁺ C₁₃H₂₂NO⁺ 208.1701 Protonated Molecule
[M-C₃H₆]⁺ C₁₀H₁₅NO⁺ 166.1232 Loss of propene
[M-C₄H₈]⁺ C₉H₁₃NO⁺ 152.1075 Loss of butene from butoxy group
[C₉H₁₂N]⁺ C₉H₁₂N⁺ 134.0970 Cleavage of the ether bond with loss of butanol

This table is generated based on theoretical calculations and common fragmentation patterns for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. Through ¹H NMR and ¹³C NMR, the chemical environment, connectivity, and spatial arrangement of hydrogen and carbon atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the protons of the butoxy group, and the protons of the N-propyl group. The aromatic protons would appear as a complex multiplet system in the range of δ 6.6-7.2 ppm. The protons on the carbon adjacent to the ether oxygen (O-CH₂) would be the most downfield of the aliphatic signals, followed by the protons on the carbon adjacent to the nitrogen atom (N-CH₂). The terminal methyl groups of both the propyl and butyl chains would appear as triplets at the most upfield positions. chemicalbook.comdocbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm region, with the carbon atom attached to the oxygen (C-O) and the carbon atom attached to the nitrogen (C-N) being the most downfield among them. The aliphatic carbons of the butoxy and propyl groups would appear in the upfield region (δ 10-70 ppm). rsc.orgrsc.org

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Assignment Predicted Chemical Shift (δ ppm) Multiplicity Integration
Aromatic H 6.80 - 7.10 m 4H
O-CH₂-CH₂-CH₂-CH₃ 3.95 - 4.05 t 2H
N-CH₂-CH₂-CH₃ 3.10 - 3.20 t 2H
O-CH₂-CH₂-CH₂-CH₃ 1.75 - 1.85 m 2H
N-CH₂-CH₂-CH₃ 1.60 - 1.70 m 2H
O-CH₂-CH₂-CH₂-CH₃ 1.45 - 1.55 m 2H
N-CH₂-CH₂-CH₃ 0.95 - 1.05 t 3H

This table is generated based on typical chemical shifts for N-propylaniline and alkoxybenzene derivatives. chemicalbook.comdocbrown.inforsc.org

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Assignment Predicted Chemical Shift (δ ppm)
Aromatic C-O 148.5
Aromatic C-N 138.0
Aromatic C-H 115.0 - 125.0
O-CH₂ 68.0
N-CH₂ 52.0
O-CH₂-CH₂ 31.5
N-CH₂-CH₂ 23.0
O-CH₂-CH₂-CH₂ 19.5
N-CH₂-CH₂-CH₃ 11.8

This table is generated based on typical chemical shifts for related aniline (B41778) and ether structures. rsc.orgrsc.orgchemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1500 - 1600
C-N (amine) Stretch 1250 - 1350
C-O (aryl ether) Asymmetric Stretch 1200 - 1275

This table is generated based on standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. psu.edu The chromophore in this compound is the substituted benzene (B151609) ring. The presence of both the amino group (an auxochrome) and the butoxy group (an auxochrome) on the phenyl ring would influence the absorption maxima (λ_max). Typically, substituted anilines show strong absorption bands in the UV region, and the exact position and intensity of these bands are sensitive to the substitution pattern and solvent. youtube.com One would expect to see primary absorption bands related to π→π* transitions of the aromatic system.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of relatively polar and thermally labile compounds like aromatic amines. thermofisher.com A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. nih.govresearchgate.net Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. This technique is highly effective for quantifying the purity of this compound.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While some aromatic amines can be analyzed directly, they often exhibit poor peak shape due to their polarity. nih.gov Therefore, derivatization is frequently employed to increase volatility and improve chromatographic performance. researchgate.net For this compound, analysis on a polar capillary column (e.g., a wax-type column) could be attempted, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. nih.gov

Electrochemical Analysis and Electrochemiluminescence (ECL) Applications

Electrochemical Analysis: The electrochemical behavior of this compound can be studied using techniques like cyclic voltammetry (CV). The molecule contains two electroactive centers: the tertiary amine and the electron-rich aromatic ring. The tertiary amine can be oxidized at a certain potential. The presence of the electron-donating butoxy and N-propylamino groups on the aromatic ring would lower its oxidation potential compared to unsubstituted benzene, making it susceptible to electrochemical oxidation.

Electrochemiluminescence (ECL) Applications: Tertiary amines, particularly tri-n-propylamine (TPrA), are widely used as co-reactants in ECL systems, most famously with ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺). rsc.orglatrobe.edu.au The oxidative-reductive pathway involving TPrA is a cornerstone of many ECL-based diagnostic assays. Upon electrochemical oxidation of both [Ru(bpy)₃]²⁺ and the amine at the electrode surface, the amine radical cation deprotonates to form a highly reducing radical intermediate. This intermediate can then reduce the oxidized ruthenium complex, leading to the formation of the excited state [Ru(bpy)₃]²⁺*, which emits light upon relaxation.

Given its structural similarity to TPrA (containing an N-propyl group) and its tertiary amine nature, this compound is a strong candidate to function as an effective ECL co-reactant. researchgate.net Its electrochemical oxidation would initiate a similar cascade of reactions, generating light in the presence of a suitable luminophore. The efficiency of this process would depend on its oxidation potential and the stability of the resulting radical intermediates.

Challenges, Research Gaps, and Future Directions for N 2 Butoxyphenyl N Propylamine Chemistry and Biology

Addressing Selectivity and Off-Target Interactions in Polypharmacology

A primary challenge in developing ligands for targets such as dopamine (B1211576) receptors is achieving subtype selectivity. The dopamine receptor family consists of five subtypes (D1-D5), which share significant structural homology, especially within the orthosteric binding site where dopamine, the endogenous ligand, binds. nih.gov Any therapeutic strategy targeting a specific subtype must contend with potential binding to other dopamine receptors, which can lead to a complex pharmacological profile and undesirable side effects.

Furthermore, ligands designed for one receptor class often exhibit polypharmacology, meaning they interact with multiple, often unrelated, targets. Dopaminergic ligands frequently show cross-reactivity with serotonin (B10506) (5-HT), adrenergic (α and β), and histamine (B1213489) receptors. nih.gov This is due to conserved structural features within the binding pockets of these aminergic GPCRs. For a molecule like N-(2-Butoxyphenyl)-N-propylamine, a comprehensive off-target screening campaign is essential to understand its full interaction profile. This lack of specificity is not always detrimental and can be harnessed for desired therapeutic outcomes (e.g., in atypical antipsychotics), but it must be carefully characterized. nih.gov The future direction for this compound class involves early-stage, broad panel screening to create a detailed selectivity map.

Table 1: Illustrative Off-Target Screening Panel for an N-Phenylamine-Type Compound

Receptor FamilySpecific TargetsRationale for Inclusion
Dopamine D1, D2, D3, D4, D5Primary target family; assessment of subtype selectivity is critical.
Serotonin 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7High structural homology with dopamine receptors; common off-targets for CNS drugs.
Adrenergic α1A, α1B, α2A, β1, β2Potential for cardiovascular side effects; structural similarities in ligand binding sites.
Histamine H1Common off-target leading to side effects like sedation and weight gain.
Muscarinic M1-M5Potential for anticholinergic side effects (dry mouth, blurred vision, etc.).
hERG Channel -Critical for assessing risk of cardiac arrhythmia (QT prolongation).

Exploring Novel Bioisosteric Replacements and Scaffold Modifications

To optimize potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET), medicinal chemists rely on bioisosteric replacement and scaffold hopping. A bioisostere is a functional group that retains the key biological activity of the group it replaces while potentially improving other properties. cambridgemedchemconsulting.com Scaffold hopping involves replacing the core structure of the molecule to access novel chemical space and intellectual property. uchicago.educhemrxiv.org

For this compound, several opportunities exist for such modifications:

Butoxy Group: This lipophilic group can be altered to fine-tune solubility and metabolic stability. Bioisosteres could include smaller alkoxy groups, cyclic ethers, or fluorinated ethers to block metabolic oxidation.

N-Propyl Group: Structure-activity relationship studies on other dopaminergic molecules have shown that N-alkylation is crucial for activity, with the N-propyl group often enhancing D2 receptor activity. acs.org Exploring other alkyl or cycloalkyl groups could modulate selectivity and potency.

Phenyl Ring: The unsubstituted phenyl ring can be decorated with various substituents (e.g., halogens, small alkyls) to explore new interactions within the binding pocket. Alternatively, scaffold hopping by replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, thiophene) could fundamentally alter the compound's properties. cambridgemedchemconsulting.comnih.gov

Table 2: Potential Bioisosteric Replacements and Scaffold Hops for this compound

Original MoietyPotential Bioisostere/Scaffold HopRationale for Modification
Butoxy Chain Methoxy (B1213986), Ethoxy, IsopropoxyModulate lipophilicity and potency.
CyclopropylmethoxyIntroduce rigidity, potentially improve metabolic stability.
Difluoromethoxy (-OCF₂H)Reduce metabolic liability, alter electronic properties.
N-Propyl Group Ethyl, ButylFine-tune affinity and selectivity for dopamine receptor subtypes.
CyclopropylmethylIntroduce conformational constraint.
Phenyl Ring 4-FluorophenylBlock potential sites of metabolism (para-hydroxylation).
Pyridyl, Thienyl, PyrazolylScaffold hop to explore new chemical space, alter solubility, and create novel intellectual property. nih.gov
Secondary Amine Amide, 1,2,3-TriazoleAmide bioisosteres can improve metabolic stability and alter hydrogen bonding patterns. nih.gov

Development of Advanced In Vitro Assay Systems for Mechanistic Insights

Determining the precise mechanism of action requires a suite of in vitro assays. Initial studies would involve radioligand binding assays to determine the affinity (Ki) of this compound and its analogues for various receptors, such as using [³H]spiperone for D2-like receptors. nih.gov

However, affinity does not reveal function. Subsequent functional assays are critical to determine whether the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. Modern drug discovery employs a variety of such assays:

cAMP Assays: For Gs- or Gi-coupled receptors (like D1 and D2 receptors, respectively), measuring the downstream modulation of cyclic AMP (cAMP) is a standard functional readout. nih.gov

β-Arrestin Recruitment Assays: GPCRs can also signal through β-arrestin pathways. Assays that measure this interaction can reveal "biased agonism," where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin), which can lead to more specific therapeutic effects with fewer side effects. nih.gov

Calcium Flux Assays: For Gq-coupled receptors, measuring intracellular calcium mobilization is a common high-throughput screening method. mdpi.com

A tiered approach, starting with broad screening and progressing to more complex, mechanistic assays, will be essential to fully characterize the pharmacology of this compound series.

Strategic Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.gov For the this compound program, AI/ML can be integrated at multiple stages:

Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on data from initial compound screening. nih.gov These models can then predict the potency and selectivity of virtual, yet-to-be-synthesized analogues, helping to prioritize which compounds to make next.

Off-Target Prediction: AI tools trained on large databases of known drug-target interactions can predict the likely off-target profile of new molecules, allowing for early-stage deselection of compounds with a high probability of undesirable side effects. nih.gov

De Novo Design: Generative AI models can design entirely new molecules or scaffolds that are optimized for specific properties, such as high affinity for a target and good ADMET characteristics. nih.gov This can accelerate scaffold hopping efforts and the discovery of novel chemical matter.

The successful application of these computational tools depends on generating high-quality experimental data for model training and validation. nih.govmdpi.com

Expanding the Scope of Biological Applications Beyond Current Research Areas

While the initial focus for a novel dopaminergic compound might be on established CNS disorders like Parkinson's disease or schizophrenia, the role of dopamine signaling is now understood to be much broader. patsnap.comnumberanalytics.com This opens up exciting possibilities for new therapeutic applications for selective dopamine receptor modulators. Future research on the this compound scaffold could explore its utility in:

Substance Use Disorders: D3 receptor antagonists are being investigated for their potential to reduce drug craving and relapse. patsnap.com

Depression: Modulating dopamine pathways is a recognized strategy for treating certain forms of depression, particularly those characterized by anhedonia. numberanalytics.com

Inflammatory and Autoimmune Diseases: Dopamine receptors are expressed on immune cells, and modulating their activity can influence inflammatory responses, suggesting potential applications in conditions like rheumatoid arthritis or inflammatory bowel disease. nih.gov

Oncology: Some studies have implicated dopamine receptor signaling in the growth and proliferation of certain tumors, opening an unexpected avenue for anticancer drug development.

Exploring these novel indications requires collaboration with biologists and clinicians and the use of relevant disease models to test the therapeutic hypotheses generated from the compound's pharmacological profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-Butoxyphenyl)-N-propylamine, and how can reaction conditions be optimized?

  • Methodology : A tandem C–O activation and amination approach can be employed. For example, using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) and triethylamine (Et₃N) to generate a reactive intermediate, followed by nucleophilic substitution with n-propylamine. Key parameters include temperature (optimized between 50–80°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-amine ratio) to enhance yield .
  • Validation : Monitor reaction progress via TLC or HPLC, and characterize the product using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of N-(2-Butoxyphenyl)-N-propylamine?

  • Approach : Combine ¹H/¹³C NMR to identify proton and carbon environments, particularly the butoxyphenyl and propylamine moieties. X-ray crystallography can resolve stereochemical ambiguities, while FTIR confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MALDI-TOF) provides molecular weight validation .

Q. How does hydrogen bonding influence the physical properties of N-(2-Butoxyphenyl)-N-propylamine compared to its isomers?

  • Analysis : Compare melting points and densities with structural analogs (e.g., N-methylethylamine). The butoxyphenyl group reduces hydrogen-bonding capacity relative to primary amines, leading to lower melting points and altered solubility. Computational modeling (DFT) can quantify hydrogen-bond strengths .

Advanced Research Questions

Q. What mechanistic insights explain the entropy-controlled kinetics of N-(2-Butoxyphenyl)-N-propylamine in oxidative addition reactions?

  • Mechanism : Studies on analogous n-propylamine reactions reveal a stepwise heterolytic pathway. Initial N-H bond cleavage occurs via electrophilic phosphorus coordination, followed by proton transfer. Eyring analysis (ΔS‡ = -72 cal/(mol·K)) indicates a highly ordered transition state, explaining the inverse temperature dependence of reaction rates .
  • Experimental Validation : Perform kinetic studies using in situ UV-Vis spectroscopy under varying temperatures (10–70°C) and fit data to a third-order rate law (ν = k[substrate][amine]³).

Q. How does N-(2-Butoxyphenyl)-N-propylamine function as a ligand in nanostructured materials, and what purification challenges arise?

  • Application : In CdSe nanocluster synthesis, n-propylamine derivatives act as capping ligands. The compound’s amine group binds to metal centers, stabilizing the cluster. Purification involves repeated centrifugation and solvent washing (e.g., n-propylamine solutions) to remove unreacted precursors .
  • Characterization : Use TEM for morphology analysis and Rutherford backscattering spectroscopy (RBS) for elemental composition.

Q. What contradictions exist in the reported catalytic activity of N-(2-Butoxyphenyl)-N-propylamine in hydrothermal liquefaction, and how can they be resolved?

  • Data Conflicts : Some studies report high bio-oil yields (~40%) using amine catalysts, while others note inefficiency due to side reactions (e.g., Maillard reactions).
  • Resolution : Systematically vary parameters (temperature: 200–300°C; residence time: 10–60 min) and analyze products via GC-MS and ²H NMR. Compare results with control experiments lacking the catalyst to isolate its effect .

Q. Can N-(2-Butoxyphenyl)-N-propylamine enhance crystallinity in zeolite synthesis, and what molar ratios are critical?

  • Role in Materials Science : In ferrierite zeolite synthesis, n-propylamine derivatives act as structure-directing agents. Optimal F⁻/Si (0.1–0.2) and amine/Si (0.5–0.8) molar ratios are crucial; deviations lead to incomplete crystallization. Characterize using XRD and SEM to assess phase purity .

Methodological Notes

  • Synthetic Optimization : Use design-of-experiments (DoE) to screen variables (e.g., solvent polarity, base strength).
  • Contradiction Analysis : Apply Arrhenius plots to differentiate kinetic vs. thermodynamic control in conflicting datasets.
  • Safety : Refer to SDS guidelines (e.g., H314 skin corrosion; P280 gloves/face protection) when handling the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.